Cymegesolate

Description

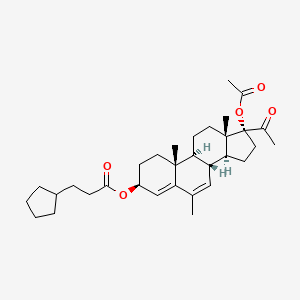

Cymegesolate (megestrol acetate 3β-cypionate) is a synthetic progestogen derived from 17α-hydroxyprogesterone, developed in the late 1970s as a long-acting oral contraceptive. It functions as a prodrug of megestrol acetate, with its C3β cypionate ester group enhancing lipophilicity and prolonging its duration of action . In clinical trials involving 1,213 women over 9,651 menstrual cycles, this compound demonstrated >99.13% contraceptive efficacy with minimal adverse effects, primarily relying on anti-implantation effects at higher doses (100 mg) rather than complete ovulation suppression (~60% inhibition) . Its formulation included low-dose quinestrol (0.25–0.5 mg), contributing to reduced estrogen-related gastrointestinal side effects compared to contemporary contraceptives . Despite its promising profile, this compound was never commercialized, likely due to strategic or regulatory discontinuation .

Properties

CAS No. |

72648-88-5 |

|---|---|

Molecular Formula |

C32H46O5 |

Molecular Weight |

510.7 g/mol |

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] 3-cyclopentylpropanoate |

InChI |

InChI=1S/C32H46O5/c1-20-18-25-26(13-16-31(5)27(25)14-17-32(31,21(2)33)37-22(3)34)30(4)15-12-24(19-28(20)30)36-29(35)11-10-23-8-6-7-9-23/h18-19,23-27H,6-17H2,1-5H3/t24-,25+,26-,27-,30+,31-,32-/m0/s1 |

InChI Key |

WAHQVRCNDCHDIB-QZYSPNBYSA-N |

SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(CC4)OC(=O)CCC5CCCC5)C |

Isomeric SMILES |

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=C[C@H](CC4)OC(=O)CCC5CCCC5)C |

Canonical SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(CC4)OC(=O)CCC5CCCC5)C |

Synonyms |

cymegesolate progestagen I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Similarities :

- Both Cymegesolate and acetomepregenol are esterified derivatives of progestogens. This compound modifies megestrol acetate at the C3β position with a cypionate (cyclopentylpropionate) group, while acetomepregenol is a diacetate ester of mepregenol .

- The esterification in both compounds enhances lipid solubility, prolonging half-life and enabling sustained release.

Functional Differences :

- Efficacy: Acetomepregenol was successfully marketed, whereas this compound remained experimental.

Medroxyprogesterone Acetate (MPA)

Structural Comparison :

Functional Contrasts :

- Administration and Dosage :

- Efficacy :

- Side Effects :

Comparative Data Table

Table 1. Key Properties of this compound and Analogous Progestogens

| Parameter | This compound | Acetomepregenol | Medroxyprogesterone Acetate (MPA) |

|---|---|---|---|

| Molecular Formula | C₃₄H₄₈O₅ | Not specified in evidence | C₂₄H₃₄O₄ |

| Ester Group | 3β-cypionate | Diacetate | 17α-acetoxy |

| Administration Route | Oral | Likely oral/injectable | Intramuscular/oral |

| Dosage Frequency | Monthly | Not specified | Quarterly (injectable) |

| Primary Mechanism | Anti-implantation, partial ovulation suppression | Progestogenic activity | Ovulation suppression, endometrial atrophy |

| Efficacy | >99.13% | Marketed (presumed high efficacy) | >99% |

| Common Side Effects | Nausea, dizziness, headache | Not reported | Weight gain, bone density loss |

| Clinical Applications | Contraception | Contraception, hormone therapy | Contraception, endometriosis, cancer |

Discussion of Key Findings

- Structural Impact on Pharmacokinetics: The cypionate ester in this compound likely extends its half-life compared to non-esterified progestogens, enabling monthly dosing. In contrast, MPA’s acetate group facilitates both oral and injectable use but requires more frequent administration for certain indications .

- Efficacy vs. Tolerability : this compound’s lower estrogen content (via quinestrol) reduced gastrointestinal toxicity, a significant advantage over older contraceptives. However, MPA’s versatility in treating multiple conditions (e.g., endometriosis, cancer) has solidified its clinical dominance despite its side effect profile .

- Developmental Challenges : this compound’s discontinuation highlights the complexity of balancing efficacy, safety, and commercial viability. Its reliance on anti-implantation mechanisms may have raised ethical or regulatory concerns absent in ovulation-suppressing agents like MPA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.